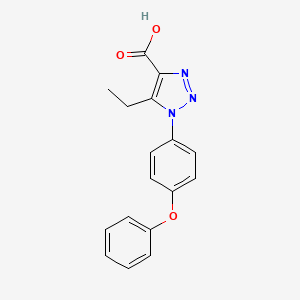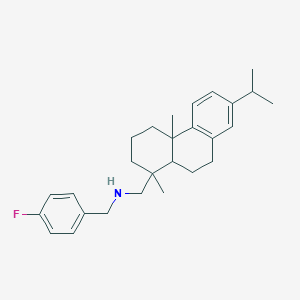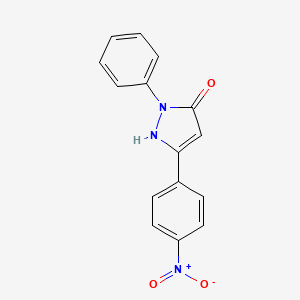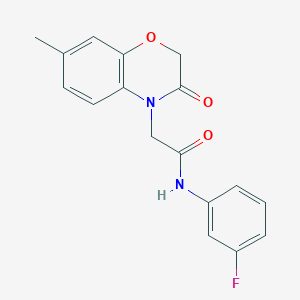
5-ethyl-1-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-1-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethyl-substituted phenylhydrazine with an appropriate phenoxyphenyl-substituted alkyne in the presence of a copper(I) catalyst. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization and formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-ethyl-1-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted triazoles.
科学研究应用
5-ethyl-1-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antifungal, and anticancer agent.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its use in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-ethyl-1-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or inflammation.
相似化合物的比较
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid.
Phenoxyphenyl Derivatives: Compounds like 4-phenoxyphenylacetic acid and 4-phenoxyphenylhydrazine.
Uniqueness
5-ethyl-1-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the ethyl group and the phenoxyphenyl moiety, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C17H15N3O3 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC 名称 |
5-ethyl-1-(4-phenoxyphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C17H15N3O3/c1-2-15-16(17(21)22)18-19-20(15)12-8-10-14(11-9-12)23-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,21,22) |
InChI 键 |
LNXVTVOXEIUTNR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=NN1C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-butoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12497409.png)
![1-(2-{2-[2-(2-{2-[(3-{[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)-1,3-benzodiazol-5-yl]sulfamoyl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12497414.png)


![Ethyl 5-{[(4-bromophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497439.png)
![1-Ethyl-6-fluoro-7-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B12497441.png)
![N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12497448.png)
![ethyl 2-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B12497456.png)
![(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid](/img/structure/B12497465.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide (non-preferred name)](/img/structure/B12497476.png)
![4-(3-Cyclohexen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B12497479.png)
![2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12497491.png)
![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12497496.png)

